Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with 2-(morpholino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3-amino-4-methylbenzoate
- Methyl 3-amino-5-(2-morpholinoethoxy)benzoate
- Methyl 4-methyl-5-(2-morpholinoethoxy)benzoate
Uniqueness: Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholinoethoxy moiety provides additional versatility in chemical synthesis and potential biological interactions .
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
methyl 3-amino-4-methyl-5-(2-morpholin-4-ylethoxy)benzoate |
InChI |
InChI=1S/C15H22N2O4/c1-11-13(16)9-12(15(18)19-2)10-14(11)21-8-5-17-3-6-20-7-4-17/h9-10H,3-8,16H2,1-2H3 |
InChI Key |
RURACIYNDRIVER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OCCN2CCOCC2)C(=O)OC)N |
Origin of Product |
United States |
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